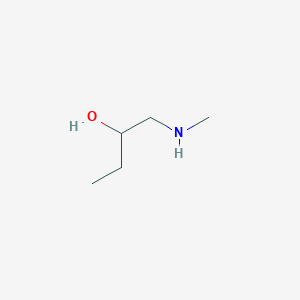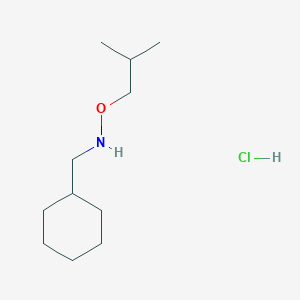
N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide, also known as DPA or Dapamide, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and has a molecular formula of C19H18N2O. The purpose of
Applications De Recherche Scientifique
Structural Analysis and Properties
The structural aspects and properties of related amide compounds provide insights into their potential applications in scientific research. For example, the study of the crystal structure of various amides, including N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, highlights their molecular conformation and hydrogen bonding patterns, which are crucial for understanding their physical and chemical properties (Gowda et al., 2007). Furthermore, the investigation into the synthesis, structure, and molecular docking analysis of an anticancer drug incorporating an amide moiety demonstrates the relevance of these compounds in developing therapeutic agents (Sharma et al., 2018).
Synthesis and Application in Drug Development
The synthesis and application of amide derivatives in drug development represent a significant area of research. Studies on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, which includes the use of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, showcase the potential of these compounds in creating new antimicrobial agents (Bondock et al., 2008).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups to produce intermediates like N-(2-hydroxyphenyl)acetamide, critical for the synthesis of antimalarial drugs, highlights another application of related amides in scientific research. This process, utilizing catalysts such as Novozym 435, demonstrates the role of amides in facilitating the synthesis of bioactive compounds (Magadum and Yadav, 2018).
Application in Pesticide Synthesis
The synthesis and characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, illustrate the application of amides in agriculture. The detailed powder diffraction data provided for these compounds aid in understanding their crystalline structure, which is essential for their efficacy and stability as pesticides (Olszewska et al., 2011).
Role in Analytical Chemistry
Amides also play a crucial role in analytical chemistry, as evidenced by the extraction and spectrophotometric determination of molybdenum using thiocyanate and amides. This method demonstrates the utility of amides in the selective extraction and quantification of metal ions, which is vital for environmental monitoring and industrial process control (Patel et al., 1983).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-7-8-14(13(2)9-12)10-17(20)19-16-6-4-3-5-15(16)11-18/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYXBORAOWZUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)
![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)
![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)
![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)

